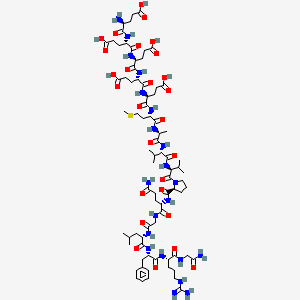

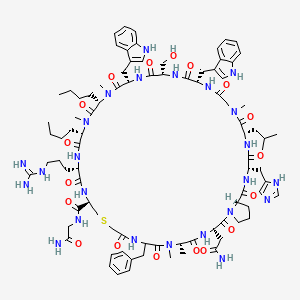

Ac(1)-DL-Phe-N(Me)Ala-Asn-Pro-His-Leu-Sar-Trp-Ser-Trp-N(Me)Nle-N(Me)Nle-Arg-Cys(1)-Gly-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PD-1/PD-L1 Inhibitor 3 is a compound that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in the immune system by preventing T cells from attacking normal cells. many cancer cells exploit this pathway to evade immune detection. By inhibiting the PD-1/PD-L1 interaction, PD-1/PD-L1 Inhibitor 3 can enhance the immune system’s ability to recognize and destroy cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1 Inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for PD-1 or PD-L1. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds .

Industrial Production Methods

Industrial production of PD-1/PD-L1 Inhibitor 3 involves scaling up the laboratory synthesis to a larger scale while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow chemistry and automated synthesis platforms are sometimes employed to improve efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

PD-1/PD-L1 Inhibitor 3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to increase polarity and improve solubility.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the electronic properties.

Substitution: Replacement of functional groups to enhance binding affinity and selectivity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions are typically derivatives of PD-1/PD-L1 Inhibitor 3 with modified functional groups that enhance its pharmacological properties. These derivatives are often tested for their binding affinity and selectivity towards PD-1 or PD-L1 .

Applications De Recherche Scientifique

PD-1/PD-L1 Inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation.

Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating various cancers, such as melanoma, lung cancer, and renal cell carcinoma

Industry: Applied in the development of new immunotherapies and combination therapies to enhance anti-tumor immune responses

Mécanisme D'action

PD-1/PD-L1 Inhibitor 3 exerts its effects by binding to either PD-1 or PD-L1, thereby blocking their interaction. This blockade prevents the “off” signal from being sent to T cells, allowing them to remain active and attack cancer cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathways affected include the downstream signaling cascades that regulate T cell activation and proliferation .

Comparaison Avec Des Composés Similaires

PD-1/PD-L1 Inhibitor 3 is unique in its binding affinity and selectivity compared to other similar compounds. Some of the similar compounds include:

Nivolumab: A monoclonal antibody targeting PD-1.

Pembrolizumab: Another monoclonal antibody targeting PD-1.

Atezolizumab: A monoclonal antibody targeting PD-L1.

Durvalumab: A monoclonal antibody targeting PD-L1

PD-1/PD-L1 Inhibitor 3 differs from these compounds in its small molecule structure, which offers advantages such as better oral bioavailability and lower production costs .

Propriétés

Formule moléculaire |

C89H126N24O18S |

|---|---|

Poids moléculaire |

1852.2 g/mol |

Nom IUPAC |

(3S,6S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |

InChI |

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95)/t51-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

Clé InChI |

XAUDCIZFSQEZFS-YZZQCSFYSA-N |

SMILES isomérique |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)NC(C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

SMILES canonique |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)